Glasdegib maleate - 2030410-25-2

Glasdegib maleate

Catalog Number: EVT-269520
CAS Number: 2030410-25-2
Molecular Formula: C25H26N6O5
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daurismo, also known as glasdegib maleate, is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in cellular processes such as growth, differentiation, and repair. [] Glasdegib maleate has shown particular promise in preclinical and clinical research for its potential antineoplastic activity, particularly in hematological malignancies. []

Molecular Structure Analysis

While the provided texts do not delve into the detailed molecular structure of glasdegib maleate, one study mentions utilizing synthesis-aware generation to explore structural analogues of Daurismo. [] This suggests that researchers are actively investigating the structure-activity relationship of this compound to potentially enhance its efficacy and develop new derivatives. Detailed structural information could be found in publications specifically focused on its chemical synthesis or structural analysis.

Mechanism of Action

Glasdegib maleate functions by targeting and binding to the smoothened (SMO) receptor. [] SMO is a transmembrane protein crucial for transducing signals within the Hedgehog (Hh) signaling pathway. [] By inhibiting SMO, glasdegib disrupts Hh pathway activity. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth. [] Therefore, glasdegib maleate's inhibition of the Hh pathway presents a potential therapeutic strategy for cancers driven by this signaling cascade.

Applications

Glasdegib maleate has been investigated for its potential in treating hematological malignancies. Preclinical studies have demonstrated its ability to enhance the sensitivity of leukemia cells to cytotoxic drugs. [] Specifically, glasdegib maleate, in combination with low-dose cytarabine (LDAC), has shown clinical activity in patients with acute myeloid leukemia (AML), particularly in elderly patients or those who cannot tolerate intensive chemotherapy. [, ] The BRIGHT AML 1003 study demonstrated a statistically significant improvement in overall survival in patients treated with the glasdegib maleate combination compared to LDAC alone. [, ]

Beyond its clinical applications, one study explores utilizing glasdegib maleate in "synthesis-aware generation of structural analogues." [] This approach aims to design new molecules with similar synthetic pathways to Daurismo, potentially leading to the discovery of novel compounds with improved therapeutic properties or different applications.

Future Directions
  • Developing Novel Analogues: The "synthesis-aware generation" approach [] offers exciting possibilities for designing and synthesizing novel glasdegib maleate analogues. These analogues could potentially possess improved potency, pharmacokinetic properties, or a broader spectrum of anti-cancer activity.

Cytarabine

Compound Description: Cytarabine is a chemotherapy agent used to treat various forms of leukemia, including acute myeloid leukemia (AML). It works by interfering with the synthesis of DNA, thus inhibiting the growth of cancer cells. Cytarabine can be administered in different doses; low-dose cytarabine (LDAC) is commonly used in combination therapies for older AML patients or those unfit for intensive chemotherapy regimens. [, , ]

Relevance: Cytarabine, particularly in its LDAC form, is directly relevant to Glasdegib maleate as it is a key component of the combination therapy approved by the FDA for newly diagnosed AML in specific patient populations. The BRIGHT AML 1003 study demonstrated the clinical efficacy and safety of Glasdegib in combination with LDAC for this indication. [, , ]

Azacitidine

Compound Description: Azacitidine is another chemotherapy drug used for the treatment of AML, particularly in older patients or those who cannot tolerate intensive chemotherapy. It functions as a demethylating agent, meaning it can reverse the epigenetic modifications that contribute to cancer cell development. []

Relevance: While not directly structurally related to Glasdegib maleate, Azacitidine is relevant in the context of treating similar AML patient populations. Cost-effectiveness analyses have been conducted comparing the Glasdegib + LDAC combination therapy to Azacitidine monotherapy, demonstrating the potential economic benefits of the former in certain scenarios. []

Enasidenib

Compound Description: Enasidenib is a targeted therapy drug approved for treating relapsed or refractory AML with a specific genetic mutation (IDH2 mutation). It acts by inhibiting the mutated IDH2 enzyme, which is involved in the abnormal growth of leukemia cells. []

Relevance: Although structurally unrelated to Glasdegib maleate, Enasidenib is relevant as it represents another novel therapeutic agent for AML, highlighting the recent progress in developing new treatment options for this disease. []

CPX-351

Compound Description: CPX-351 (Vyxeos) is a liposomal formulation containing cytarabine and daunorubicin, two chemotherapy drugs, in a specific molar ratio. This formulation aims to deliver the drugs more effectively to leukemia cells. []

Relevance: Like Enasidenib, CPX-351 represents another advancement in AML treatment and highlights the development of novel drug delivery systems and combination therapies. While not directly related to Glasdegib maleate in terms of structure or mechanism, it showcases the ongoing efforts in improving AML therapeutic strategies. []

Midostaurin

Compound Description: Midostaurin is a multi-kinase inhibitor approved for use in combination with chemotherapy for treating newly diagnosed AML with a specific genetic mutation (FLT3 mutation). It works by blocking the activity of several enzymes involved in cancer cell growth and proliferation. []

Relevance: Similar to Enasidenib and CPX-351, Midostaurin signifies the progress made in developing targeted therapies and combination regimens for AML. Its inclusion in this list highlights the increasing availability of treatment options for AML patients with specific genetic profiles, even though it is not directly related to Glasdegib maleate. []

Gemtuzumab ozogamicin

Compound Description: Gemtuzumab ozogamicin is an antibody-drug conjugate consisting of a monoclonal antibody linked to a cytotoxic agent. It is used in the treatment of certain types of AML and works by targeting CD33, a protein found on the surface of leukemia cells, delivering the toxic payload directly to the cancerous cells. []

Relevance: Gemtuzumab ozogamicin, like the previous three compounds, represents another novel therapeutic approach for AML, emphasizing the expanding arsenal of treatment options available. Although structurally and mechanistically distinct from Glasdegib maleate, it underscores the ongoing efforts in improving outcomes for AML patients. []

Venetoclax

Compound Description: Venetoclax is a BCL-2 inhibitor approved for use in combination with other therapies for treating newly diagnosed AML in older patients or those ineligible for intensive chemotherapy. It works by inhibiting BCL-2, a protein that helps cancer cells survive. []

Relevance: Venetoclax, similar to Glasdegib maleate, specifically targets AML patient populations unsuitable for intensive chemotherapy. While their mechanisms of action differ, both drugs contribute to expanding treatment options for this specific patient group. []

Ivosidenib

Compound Description: Ivosidenib is a targeted therapy drug approved for treating relapsed or refractory AML with a specific genetic mutation (IDH1 mutation). It functions by inhibiting the mutated IDH1 enzyme, which is involved in the abnormal growth of leukemia cells. []

Relevance: Similar to Enasidenib, Ivosidenib represents another targeted therapy option for AML with specific genetic mutations. While structurally dissimilar to Glasdegib maleate, it highlights the increasing focus on developing personalized medicine approaches for AML treatment. []

Gilteritinib

Compound Description: Gilteritinib is a tyrosine kinase inhibitor approved for treating relapsed or refractory AML with a specific genetic mutation (FLT3 mutation). It works by blocking the activity of FLT3, a protein that promotes cancer cell growth. []

Relevance: Gilteritinib, alongside Midostaurin, exemplifies the advancement in targeted therapy development for AML patients with specific genetic alterations. While structurally unrelated to Glasdegib maleate, it emphasizes the growing trend of personalized medicine approaches in AML treatment. []

Properties

CAS Number

2030410-25-2

Product Name

Glasdegib maleate

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid

Molecular Formula

C25H26N6O5

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1

InChI Key

VJCVKWFBWAVYOC-UIXXXISESA-N

SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF913 maleate; PF 913 maleate; PF-913 maleate; PF04449913 maleate; PF 04449913 maleate; PF-04449913 maleate; Glasdegib Maleate

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.